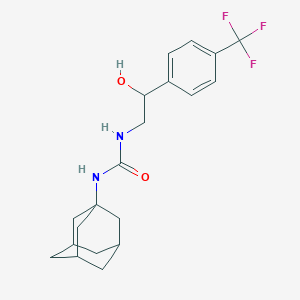
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea, also known as Aducanumab, is a monoclonal antibody that has shown promising results in the treatment of Alzheimer's disease.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have synthesized a series of 1,3-disubstituted ureas containing adamantane fragments, demonstrating the versatility of these compounds in chemical synthesis. For instance, D’yachenko et al. (2019) described the synthesis of 1,3-disubstituted ureas with adamantane and pyrazole fragments, highlighting their inhibitory activity against human soluble epoxide hydrolase (sEH) and water solubility (D’yachenko et al., 2019). Similarly, Danilov et al. (2020) developed methods for synthesizing N,N′-disubstituted ureas containing an adamantane fragment, further expanding the chemical utility of these compounds (Danilov et al., 2020).
Pharmacological Applications
The pharmacological potential of adamantane-containing ureas, particularly as inhibitors of soluble epoxide hydrolase (sEH), has been a significant area of research. These compounds are studied for their anti-inflammatory and analgesic properties. For example, a study by Rose et al. (2010) on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of sEH in mice showed substantial improvements in pharmacokinetic parameters and reduction of inflammatory pain, compared to adamantane-based inhibitors (Rose et al., 2010). This research suggests that modifications of the adamantane moiety can lead to compounds with enhanced biological activity and pharmacokinetic profiles.
Anti-inflammatory and Analgesic Effects
The substituted phenyl groups in urea-based sEH inhibitors have been found to improve pharmacokinetic profiles and anti-inflammatory effects in murine models. Liu et al. (2013) demonstrated that replacing the adamantyl group with a substituted phenyl group in sEH inhibitors resulted in compounds with more favorable pharmacokinetic properties and potent efficacy in vivo, indicating a new strategy for the development of sEH inhibitors (Liu et al., 2013).
properties
IUPAC Name |
1-(1-adamantyl)-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N2O2/c21-20(22,23)16-3-1-15(2-4-16)17(26)11-24-18(27)25-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,17,26H,5-11H2,(H2,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTZJFUKCTZGGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=C(C=C4)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2412324.png)
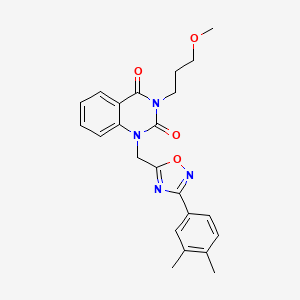
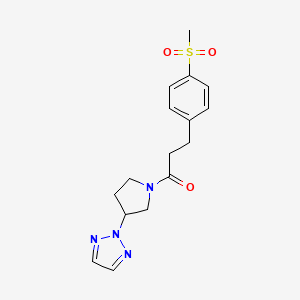
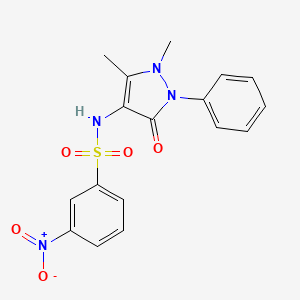
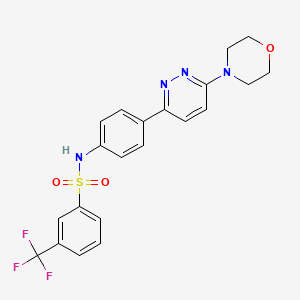
![1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B2412331.png)
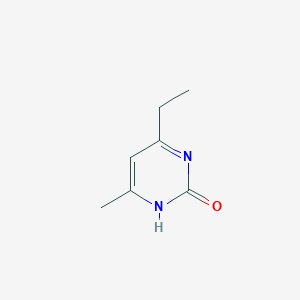
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2412334.png)
![N-(3-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2412336.png)
![N-[4-(acetylamino)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2412338.png)
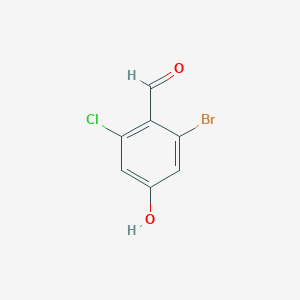
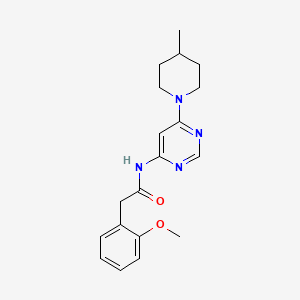
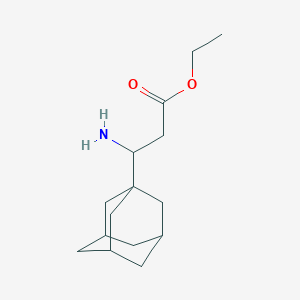
![N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B2412347.png)